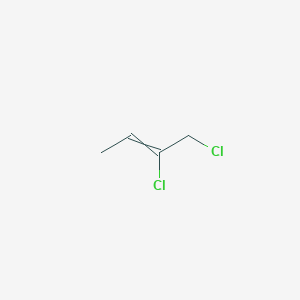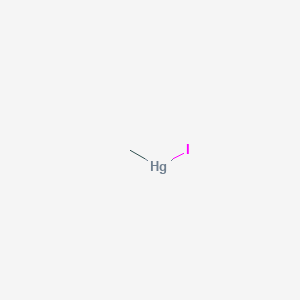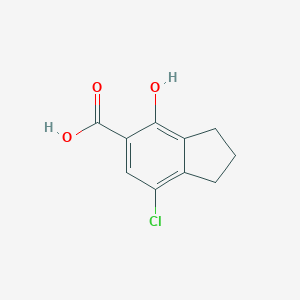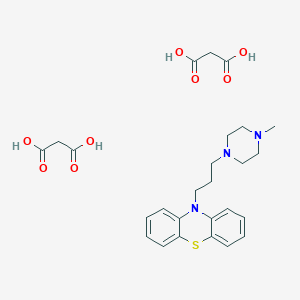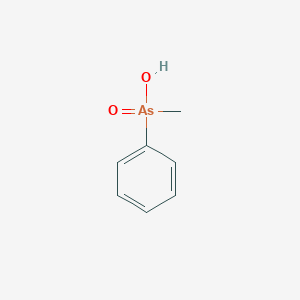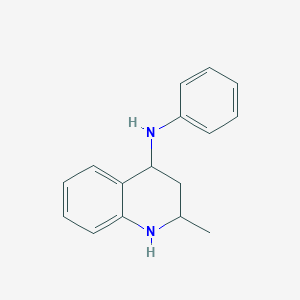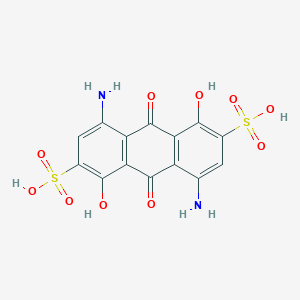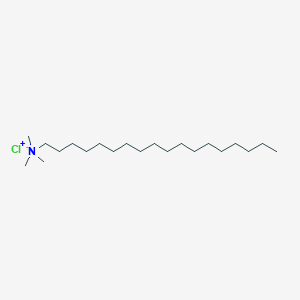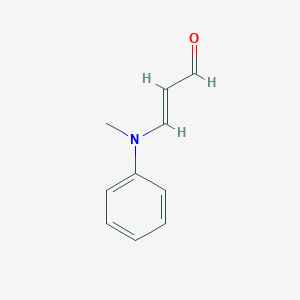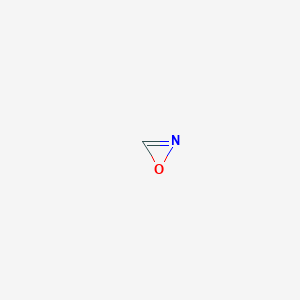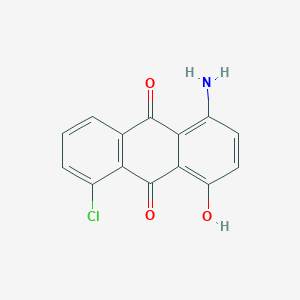
1-Amino-5-chloro-4-hydroxyanthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-5-chloro-4-hydroxyanthraquinone, also known as Amino Chlorohydroxyanthraquinone (ACHAQ), is a synthetic compound that has gained significant attention in scientific research due to its unique properties. ACHAQ is a derivative of anthraquinone, which is a naturally occurring organic compound found in many plants and fungi. This compound has been extensively studied for its potential use in various fields, including medicine, biology, and chemistry.
Mechanism of Action
The mechanism of action of ACHAQ is not fully understood. However, it is believed that the compound binds to metal ions through its amino and hydroxy groups. The resulting complex then exhibits fluorescence properties due to the energy transfer between the metal ion and the anthraquinone moiety.
Biochemical and Physiological Effects
The biochemical and physiological effects of ACHAQ are not well studied. However, it has been shown that the compound exhibits low toxicity in vitro and in vivo. This property makes ACHAQ an ideal candidate for further studies in drug development and other biomedical applications.
Advantages and Limitations for Lab Experiments
The advantages of using ACHAQ in lab experiments include its high selectivity for metal ions, low toxicity, and strong fluorescence properties. However, the limitations of using ACHAQ include its relatively high cost and the need for specialized equipment for the detection of fluorescence.
Future Directions
There are several future directions for the use of ACHAQ in scientific research. One potential application is the development of biosensors for the detection of metal ions in biological and environmental samples. Another potential application is the use of ACHAQ as a fluorescent probe for the imaging of cells and tissues. Additionally, ACHAQ could be used as a starting material for the synthesis of other fluorescent compounds with improved properties.
Conclusion
In conclusion, ACHAQ is a synthetic compound that has gained significant attention in scientific research due to its unique properties. The compound has been extensively studied for its potential use in various fields, including medicine, biology, and chemistry. ACHAQ exhibits strong fluorescence properties and high selectivity for metal ions, making it an ideal candidate for the development of biosensors and other biomedical applications. Further studies are needed to fully understand the mechanism of action and potential applications of ACHAQ in scientific research.
Synthesis Methods
The synthesis of ACHAQ involves the reaction of 1-aminoanthraquinone with thionyl chloride, followed by the reaction of the resulting intermediate with hydrochloric acid. This method yields ACHAQ as a yellow crystalline powder with a melting point of 308-310°C.
Scientific Research Applications
ACHAQ has been extensively studied for its potential use in various scientific research fields. One of the most promising applications of ACHAQ is its use as a fluorescent probe for the detection of metal ions. ACHAQ has been shown to selectively bind with metal ions such as zinc, copper, and iron, and the resulting complex exhibits strong fluorescence properties. This property makes ACHAQ an ideal candidate for the development of biosensors for the detection of metal ions in biological and environmental samples.
properties
CAS RN |
116-84-7 |
|---|---|
Product Name |
1-Amino-5-chloro-4-hydroxyanthraquinone |
Molecular Formula |
C14H8ClNO3 |
Molecular Weight |
273.67 g/mol |
IUPAC Name |
1-amino-5-chloro-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H8ClNO3/c15-7-3-1-2-6-10(7)14(19)12-9(17)5-4-8(16)11(12)13(6)18/h1-5,17H,16H2 |
InChI Key |
QAZNDGDSNIGKLU-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C=CC(=C3C2=O)N)O |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C=CC(=C3C2=O)N)O |
Other CAS RN |
116-84-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9,10-Anthracenedione, 1,4-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B87121.png)

